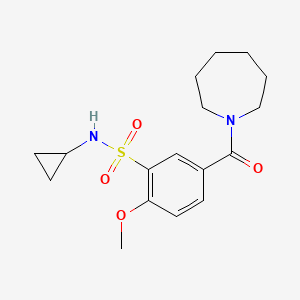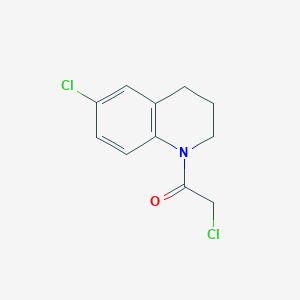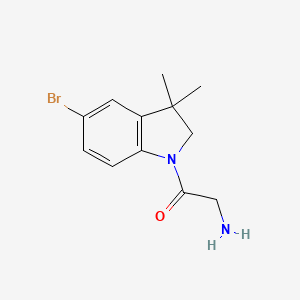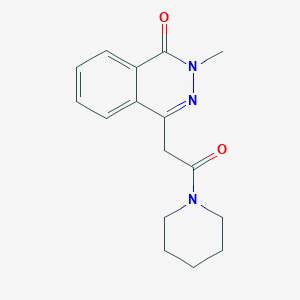
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide selectively inhibits JAK3, a tyrosine kinase that plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells.
Biochemical and physiological effects:
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17 in both animal models and human clinical trials. It also reduces the number of activated T cells and B cells in the blood and lymphoid tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide is its high selectivity for JAK3, which reduces the risk of off-target effects. However, it also has a relatively short half-life in the body, which may limit its effectiveness in chronic diseases. In addition, its use may be associated with an increased risk of infections due to its effects on the immune system.
Orientations Futures
1. Combination therapy: 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may be used in combination with other immunosuppressive drugs to achieve better efficacy and reduce the risk of side effects.
2. New indications: 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may be investigated for its potential use in other autoimmune diseases such as multiple sclerosis and lupus.
3. Biomarker discovery: The identification of biomarkers that predict response to 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide may help to personalize treatment and improve patient outcomes.
4. Alternative dosing regimens: New dosing regimens, such as sustained-release formulations or subcutaneous injections, may be developed to improve the pharmacokinetics of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide.
5. Safety monitoring: Long-term safety studies may be conducted to evaluate the risk of infections and other adverse events associated with 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide use.
Méthodes De Synthèse
The synthesis of 5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide involves several steps, starting with the reaction of 2-methoxybenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-2-methoxybenzenesulfonamide. This intermediate is then reacted with 6-bromo-1-hexanol to form the azepane ring, followed by reaction with phosgene to form the carbonyl group. The final product is obtained by reaction with sodium hydroxide to remove the protecting group on the sulfonyl chloride.
Applications De Recherche Scientifique
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, it has been shown to be effective in reducing inflammation and slowing disease progression in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-9-6-13(17(20)19-10-4-2-3-5-11-19)12-16(15)24(21,22)18-14-7-8-14/h6,9,12,14,18H,2-5,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPMMYBOORICKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-N-cyclopropyl-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)

![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)


![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)